molecular formula C5H10BrMgN B14708220 magnesium;piperidin-1-ide;bromide CAS No. 24699-38-5

magnesium;piperidin-1-ide;bromide

Cat. No.: B14708220
CAS No.: 24699-38-5
M. Wt: 188.35 g/mol
InChI Key: NZDWNQTYABVNPQ-UHFFFAOYSA-M
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Description

The compound "magnesium;piperidin-1-ide;bromide" (PubChem CID: 16217259) is a Grignard reagent with the IUPAC name magnesium;1-(phenylmethyl)piperidine;bromide and SMILES notation Br[Mg]C1=CC=CC(CN2CCCCC2)=C1 . Structurally, it consists of a magnesium atom coordinated to a bromine ion and an organic ligand—a benzene ring substituted with a piperidinylmethyl group. Piperidin-1-ide, the deprotonated form of piperidine, contributes to the compound’s nucleophilic reactivity, making it valuable in organic synthesis for forming carbon-carbon bonds.

Key properties include:

  • Reactivity: Highly moisture-sensitive and pyrophoric, typical of Grignard reagents.
  • Applications: Used in alkylation, arylation, and cross-coupling reactions.

Properties

CAS No.

24699-38-5

Molecular Formula

C5H10BrMgN

Molecular Weight

188.35 g/mol

IUPAC Name

magnesium;piperidin-1-ide;bromide

InChI

InChI=1S/C5H10N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H2;1H;/q-1;;+2/p-1

InChI Key

NZDWNQTYABVNPQ-UHFFFAOYSA-M

Canonical SMILES

C1CC[N-]CC1.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;piperidin-1-ide;bromide typically involves the reaction of piperidine with magnesium bromide. One common method is the reaction of piperidine with magnesium in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the desired compound. The reaction conditions often include refluxing the mixture to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Magnesium;piperidin-1-ide;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagent .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with alkyl halides can produce substituted piperidines, while reactions with carbonyl compounds can yield alcohols or ketones .

Scientific Research Applications

Magnesium;piperidin-1-ide;bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of magnesium;piperidin-1-ide;bromide involves its ability to act as a nucleophile or reducing agent in chemical reactions. The piperidine moiety can attack electrophilic centers, while the magnesium bromide component can facilitate electron transfer processes. The compound’s reactivity is influenced by the electronic and steric properties of the piperidine ring .

Comparison with Similar Compounds

Grignard Reagents

Grignard reagents (R-Mg-X) share a magnesium center bonded to an organic group (R) and a halide (X).

Compound Structure Reactivity/Applications Key Differences
Phenylmagnesium bromide C₆H₅-Mg-Br Arylations, ketone synthesis Simpler aryl group; lacks piperidine moiety.
Ethylmagnesium bromide CH₃CH₂-Mg-Br Alkylations, ester reductions Shorter alkyl chain; lower steric hindrance.
[3-(1-Piperidinylmethyl)phenyl]magnesium bromide Br[Mg]C₆H₄(CH₂NC₅H₁₀) Enhanced solubility in THF; stabilized by piperidine’s electron-donating effects. Piperidine group modulates reactivity and stability .

Table 1 : Comparison of Grignard reagents.

Ionic Magnesium Salts

Magnesium bromide (MgBr₂) is a simple ionic salt with distinct properties:

Property MgBr₂ Magnesium;Piperidin-1-ide;Bromide
Structure Ionic lattice (Mg²⁺ + 2Br⁻) Organometallic complex (Mg coordinated to organic ligand and Br⁻).
Solubility 125.4 g/100g H₂O (100°C) Soluble in THF; decomposes in water.
Applications Electrolytes, catalysts Organic synthesis (C-C bond formation).
Thermodynamics ΔfH°(gas) = -302.92 kJ/mol Reactivity driven by nucleophilic organic ligand.

Data Sources : .

Piperidinium-Based Ionic Liquids

Piperidinium bromides, such as 1,1′-(propane-1,3-diyl)bis(1-methylpiperidinium) bromide ([C₃Mpip₂]₂Br), are ionic liquids with quaternary ammonium cations:

Feature [C₃Mpip₂]₂Br This compound
Structure Two piperidinium cations + Br⁻ Magnesium complex with deprotonated piperidine.
State Solid or liquid (ionic liquid) Typically solution in THF.
Reactivity Electrostatic interactions Nucleophilic attacks via Mg-C bond.
Applications Solvents, electrolytes Synthetic organic chemistry.

Data Sources : .

Bromide-Containing Pharmaceuticals

Neuromuscular blockers like rocuronium bromide and vecuronium bromide highlight bromide’s role as a counterion:

Compound Structure Role of Bromide Contrast with Magnesium Complex
Rocuronium bromide Steroid + ammonium groups Counterion for solubility Bromide is a spectator ion, not part of the active structure.
This compound Organomagnesium complex Bromide is a coordinating ligand. Bromide directly participates in reactivity.

Data Sources : .

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to experimental design involving piperidin-1-ide?

  • Methodological Answer : Ensure feasibility by pilot-testing reaction scalability. Novelty is demonstrated via comparative studies with analogous amines (e.g., pyrrolidine derivatives). Ethical compliance requires rigorous toxicity screening (e.g., Ames test for mutagenicity). Relevance is established by linking findings to drug discovery or catalysis applications .

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